3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride
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Overview
Description
3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride is a compound that features a trifluoromethyl group, a bromine atom, and a hydroxy group attached to a benzenecarboximidoyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light irradiation is used to generate the trifluoromethyl radical . The reaction conditions often involve the use of ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives as catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the photoredox catalysis process. This method is advantageous due to its operational simplicity and the ability to use natural sunlight as a light source . The use of continuous flow reactors could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, particularly under photoredox catalysis conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Photoredox Catalysts: Such as ruthenium (II) polypyridine complexes for radical reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield carbonyl or hydrogenated products, respectively.
Scientific Research Applications
3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride involves the generation of the trifluoromethyl radical under photoredox catalysis conditions . This radical can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing compounds, such as:
Uniqueness
What sets 3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride apart from these similar compounds is its unique combination of functional groups, including the bromine atom, hydroxy group, and benzenecarboximidoyl chloride structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(1Z)-3-bromo-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-6-3-4(7(10)14-15)1-2-5(6)8(11,12)13/h1-3,15H/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFGBFRPWGSBIO-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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